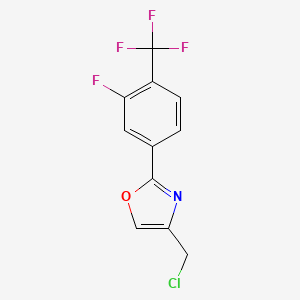
4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by the presence of a chloromethyl group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Phenyl Ring: The phenyl ring with the fluoro and trifluoromethyl substituents can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of the fluoro and trifluoromethyl groups allows for coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloromethyl-2-(3-fluoro-phenyl)-oxazole
- 4-Chloromethyl-2-(4-trifluoromethyl-phenyl)-oxazole
- 4-Chloromethyl-2-(3,4-difluorophenyl)-oxazole
Uniqueness
4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring
Properties
Molecular Formula |
C11H6ClF4NO |
|---|---|
Molecular Weight |
279.62 g/mol |
IUPAC Name |
4-(chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C11H6ClF4NO/c12-4-7-5-18-10(17-7)6-1-2-8(9(13)3-6)11(14,15)16/h1-3,5H,4H2 |
InChI Key |
AJPDVSXXHSUNHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CO2)CCl)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



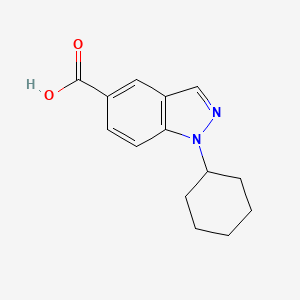
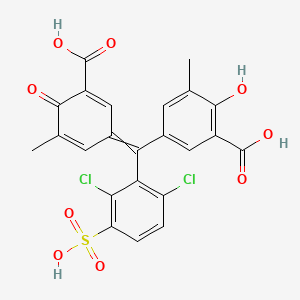

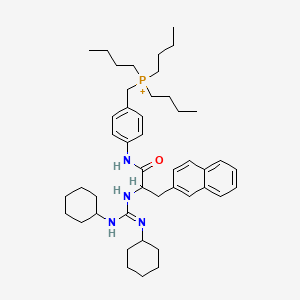
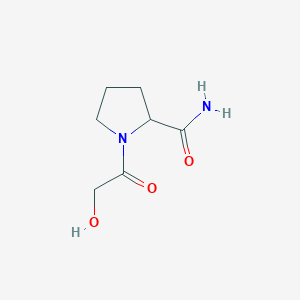
![spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)

![2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)
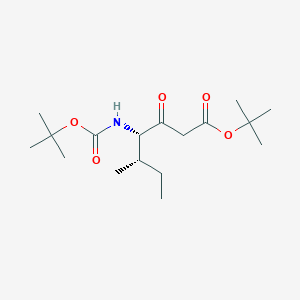
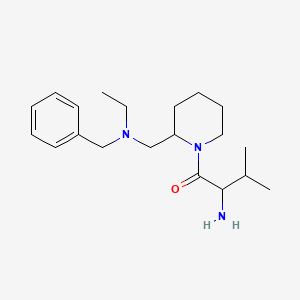
![methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)
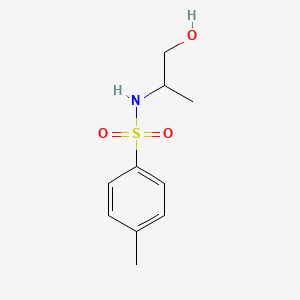
![(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14794505.png)
